molecular formula C10H8ClF3O B14039161 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one

Cat. No.: B14039161
M. Wt: 236.62 g/mol
InChI Key: QJIUCVPZOHXHFA-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a fluorophenyl group attached to a propanone backbone. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)-5-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or catalytic methods. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluorophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity. The difluoromethyl group may enhance metabolic stability and bioavailability, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-5-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3O/c1-5(15)9(11)8-4-6(12)2-3-7(8)10(13)14/h2-4,9-10H,1H3

InChI Key

QJIUCVPZOHXHFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)F)C(F)F)Cl

Origin of Product

United States

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